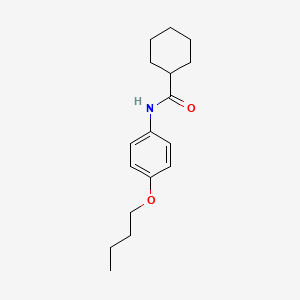

N-(4-butoxyphenyl)cyclohexanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-butoxyphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-2-3-13-20-16-11-9-15(10-12-16)18-17(19)14-7-5-4-6-8-14/h9-12,14H,2-8,13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJIXGYCMWSMLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Approaches to Cyclohexanecarboxamide (B73365) Synthesis

The synthesis of cyclohexanecarboxamides, a class of compounds characterized by a cyclohexyl group attached to the carbonyl carbon of an amide, employs a variety of well-established and contemporary chemical strategies. The core of these syntheses is the formation of the robust amide bond.

The creation of the amide linkage is a cornerstone of organic synthesis. numberanalytics.com For substituted cyclohexanecarboxamides, this typically involves the reaction of a cyclohexanecarboxylic acid derivative with a substituted amine.

Coupling Reagent-Mediated Methods : This is a widely used approach that activates the carboxylic acid to facilitate nucleophilic attack by the amine. numberanalytics.com Common coupling reagents transform the carboxylic acid's hydroxyl group into a better leaving group, promoting the reaction under mild conditions. The general mechanism involves the initial activation of the carboxylic acid, followed by the amine's nucleophilic attack. numberanalytics.com

Direct Condensation : This method involves the direct reaction between a carboxylic acid and an amine to form the amide, usually at high temperatures to drive off the water molecule formed. ucl.ac.uk While atom-economical, this approach can require harsh conditions and is generally reserved for simpler substrates. numberanalytics.comucl.ac.uk

Enzyme-Catalyzed Methods : A biocatalytic alternative, enzyme-catalyzed amide bond formation can offer high selectivity and efficiency under mild reaction conditions. numberanalytics.com Enzymes like lipases and proteases can be employed, offering advantages in green chemistry applications, though their specificity and stability can be limiting factors. numberanalytics.com

Optimizing these reactions is crucial for achieving high yields and purity. numberanalytics.com Key parameters that are systematically adjusted include temperature, solvent choice, and reactant concentration. Polar solvents like DMF and DMSO are often used for their ability to solubilize reactants and stabilize reaction intermediates. numberanalytics.com

Table 1: Comparison of General Amide Bond Formation Strategies

| Method | Activating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Coupling Reagents | Carbodiimides (e.g., EDC), Phosphonium salts (e.g., BOP), Uronium salts (e.g., HATU) | Mild (Room temp. to moderate heat), Anhydrous solvents | High yields, Mild conditions, Broad substrate scope | Stoichiometric waste, Cost of reagents |

| Direct Condensation | None (or acid/base catalyst) | High temperatures (>150 °C), Water removal | Atom-economical, No coupling agent waste | Harsh conditions, Limited to stable substrates |

| Enzymatic | Enzymes (e.g., Lipases) | Mild (Physiological temp.), Aqueous or organic media | High selectivity, Environmentally friendly | Limited substrate scope, Enzyme cost/stability |

A more modern and innovative approach to amide synthesis involves decarboxylative cross-coupling reactions. nih.govchemrxiv.org This strategy utilizes carboxylic acids in a fundamentally different way, harnessing radical intermediates to form C-N bonds. scispace.comresearchgate.net This method is particularly appealing as carboxylic acids are widely available, stable, and versatile. nih.govchemrxiv.org

A notable example is the silver-catalyzed decarboxylative radical cross-coupling between a carboxylic acid and an isocyanide. organic-chemistry.org This reaction provides a direct route to linear amides and has been successfully applied to the synthesis of a close analog of the target compound, N-(4-methoxyphenyl)cyclohexanecarboxamide. The process involves a free-radical mechanism where the silver catalyst is crucial for promoting decarboxylation and the subsequent radical formation. organic-chemistry.org This method is valued for being more atom-efficient and environmentally benign compared to some traditional methods. organic-chemistry.org

Table 2: Example of Decarboxylative Synthesis of a Cyclohexanecarboxamide Derivative organic-chemistry.org

| Parameter | Condition |

|---|---|

| Reactants | Cyclohexanecarboxylic acid, 4-methoxyphenyl (B3050149) isocyanide |

| Catalyst | Silver(I) carbonate (Ag₂CO₃) |

| Solvent | Acetone (B3395972) / Water |

| Temperature | 60 °C |

| Atmosphere | Air |

| Mechanism | Free-radical pathway |

The N-(4-butoxyphenyl) moiety of the target compound contains a phenyl ether group. The Williamson ether synthesis is the most common and versatile method for preparing such ethers. wikipedia.orgmasterorganicchemistry.com Developed in 1850, this reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). wikipedia.org

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this mechanism, the alkoxide ion acts as the nucleophile, performing a backside attack on the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.orgmasterorganicchemistry.com

For preparing a precursor like 4-butoxyaniline (B1265475), the synthesis would typically start with 4-aminophenol (B1666318) or 4-nitrophenol (B140041). The phenolic hydroxyl group is deprotonated with a base (like sodium hydroxide (B78521) or sodium hydride) to form the more nucleophilic phenoxide ion. This ion is then reacted with a primary alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, to form the ether linkage. masterorganicchemistry.comkhanacademy.orgfrancis-press.com The choice of a primary alkyl halide is crucial, as secondary and tertiary halides tend to undergo elimination reactions (E2) instead of substitution. wikipedia.orgmasterorganicchemistry.com

Specific Synthesis of N-(4-butoxyphenyl)cyclohexanecarboxamide

The specific synthesis of this compound can be achieved through several reliable pathways, primarily involving the formation of an amide bond between a cyclohexanecarbonyl precursor and a 4-butoxyphenylamine precursor.

A common and direct pathway for the synthesis of this compound is the acylation of 4-butoxyaniline with an activated derivative of cyclohexanecarboxylic acid, such as cyclohexanecarbonyl chloride. This is a variation of the Schotten-Baumann reaction.

Reaction Scheme: Cyclohexanecarbonyl chloride + 4-Butoxyaniline → this compound + HCl

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The reaction is often performed in an inert aprotic solvent like dichloromethane (B109758) (DCM) or diethyl ether at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Alternatively, a coupling agent-mediated reaction between cyclohexanecarboxylic acid and 4-butoxyaniline provides another robust pathway.

Reaction Scheme: Cyclohexanecarboxylic acid + 4-Butoxyaniline --(Coupling Agent)--> this compound

Optimisation of these pathways involves several considerations:

Solvent Selection : Screening various solvents can significantly impact reaction efficiency. While DCM and DMF are common, exploring greener solvent alternatives is a modern consideration. ucl.ac.uk

Base Selection : The choice and stoichiometry of the base are critical for neutralizing acid byproducts and preventing side reactions.

Temperature Control : Adjusting the temperature can influence reaction rates and selectivity, with lower temperatures often favored to minimize the formation of impurities. numberanalytics.com

Reagent Purity : The purity of the precursor compounds is paramount for achieving a high yield of the final product.

The successful synthesis of this compound hinges on the availability and purity of its key precursors.

Key Precursors:

Cyclohexane (B81311) Moiety Precursor :

Cyclohexanecarboxylic acid: A commercially available, stable solid.

Cyclohexanecarbonyl chloride: A more reactive acylating agent, typically prepared from cyclohexanecarboxylic acid by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk

Butoxyphenyl Moiety Precursor :

4-Butoxyaniline: This is the key amine component. It can be purchased commercially or synthesized. A common synthetic route involves a two-step process starting from 4-nitrophenol:

Williamson Ether Synthesis : 4-nitrophenol is reacted with 1-bromobutane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) to yield 1-butoxy-4-nitrobenzene (B1195281).

Nitro Group Reduction : The nitro group of 1-butoxy-4-nitrobenzene is then reduced to an amine group to form 4-butoxyaniline. This reduction can be achieved using various methods, such as catalytic hydrogenation (H₂/Pd-C) or by using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

Reagent Selection:

Coupling Agents : If starting from the carboxylic acid, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are common choices. ucl.ac.uk

Solvents : Anhydrous aprotic solvents are preferred to prevent hydrolysis of activated intermediates. Dichloromethane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are frequently used. ucl.ac.uk

Bases : Non-nucleophilic organic bases such as triethylamine or pyridine are typically used to scavenge the acid produced during the acylation reaction.

Derivatization and Structural Modification of the Cyclohexanecarboxamide Core

The derivatization of the this compound core is a key strategy in medicinal chemistry to develop analogs with optimized properties. Structural modifications can be systematically introduced at three primary locations: the cyclohexyl ring, the aromatic ring, and the amide linker.

Cyclohexyl Ring Substitutions and Modifications

While specific examples of substitutions directly on the cyclohexyl ring of this compound are not extensively documented in publicly available literature, general synthetic strategies for modifying cyclohexane rings can be applied. These methodologies often involve the use of substituted cyclohexanecarboxylic acids as starting materials.

For instance, the introduction of functional groups such as alkyl, hydroxyl, or amino groups at various positions on the cyclohexyl ring can be achieved through the synthesis of appropriately substituted cyclohexanecarboxylic acid precursors. These precursors can then be coupled with 4-butoxyaniline to yield the desired this compound analogs. The stereochemistry of the substituents on the cyclohexyl ring, whether cis or trans, can also play a crucial role in the biological activity of the resulting compounds and can be controlled through stereoselective synthesis.

Table 1: Potential Cyclohexyl Ring Modifications

| Modification Type | Potential Substituents | Synthetic Precursor Example |

| Alkylation | Methyl, Ethyl | 4-Methylcyclohexanecarboxylic acid |

| Hydroxylation | Hydroxyl | 4-Hydroxycyclohexanecarboxylic acid |

| Amination | Amino, Acetamido | 4-Aminocyclohexanecarboxylic acid |

This table presents hypothetical modifications based on common synthetic practices in medicinal chemistry.

Aromatic Ring Functionalization and Analog Generation

The 4-butoxyphenyl ring is a common target for functionalization to explore SAR. Various substituents can be introduced onto the aromatic ring to influence the electronic and steric properties of the molecule. A common strategy involves the use of substituted anilines in the amide bond formation step.

For example, the synthesis of analogs with different alkoxy groups at the para-position can be achieved by reacting cyclohexanecarbonyl chloride with the corresponding 4-alkoxyanilines. Furthermore, other positions on the aromatic ring can be substituted with a range of functional groups, including halogens, nitro groups, and alkyl groups. These modifications are typically introduced on the aniline (B41778) starting material before the coupling reaction.

In a patent describing N-cyclohexyl benzamide (B126) derivatives, various substitutions on the aromatic ring were explored. For instance, compounds bearing chloro, amino, and additional alkoxy groups were synthesized to investigate their therapeutic potential. These synthetic approaches are directly applicable to the generation of this compound analogs.

Table 2: Examples of Aromatic Ring Modifications in N-Aryl Cyclohexanecarboxamides

| Substituent | Position | Starting Material Example |

| Chloro | 3 | 3-Chloro-4-butoxyaniline |

| Amino | 2 | 2-Amino-4-butoxyaniline |

| Methoxy (B1213986) | 2 | 4-Butoxy-2-methoxyaniline |

This table is illustrative of potential modifications based on related chemical series.

Amide Linker Derivatizations

The amide bond itself can be modified to alter the stability, conformation, and hydrogen bonding capabilities of the molecule. One common approach is the introduction of bioisosteres, which are functional groups that mimic the properties of the amide bond while offering different physicochemical characteristics.

Bioisosteric replacements for the amide linkage include structures such as 1,2,3-triazoles, oxadiazoles, and pyrazoles. The synthesis of these analogs involves multi-step procedures where the amide bond formation is replaced by the construction of the desired heterocyclic ring. For example, a 1,2,3-triazole analog could be synthesized via a "click chemistry" approach, involving the reaction of an azide-functionalized cyclohexyl component with an alkyne-functionalized butoxybenzene (B75284) derivative.

These modifications can lead to compounds with improved metabolic stability, as the amide bond is often susceptible to enzymatic cleavage.

Table 3: Potential Amide Linker Bioisosteres

| Bioisostere | Key Features |

| 1,2,3-Triazole | More stable than amide, different H-bonding |

| 1,2,4-Oxadiazole | Can mimic planarity and dipole of amide |

| Pyrazole (B372694) | Aromatic, potential for different substitution patterns |

This table highlights common bioisosteric replacements for amide bonds in drug discovery.

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of N-(4-butoxyphenyl)cyclohexanecarboxamide is expected to show distinct signals corresponding to the protons of the butoxy group, the aromatic ring, the cyclohexyl ring, and the amide N-H proton. The chemical shifts are influenced by the electronic environment of each proton.

The butoxy group would present four sets of signals: a triplet for the terminal methyl protons (-CH₃), a sextet for the adjacent methylene (B1212753) protons (-CH₂-), a quintet for the next methylene protons (-CH₂-), and a triplet for the methylene protons attached to the ether oxygen (Ar-O-CH₂-). The aromatic protons would appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The cyclohexyl protons would produce a series of complex multiplets in the aliphatic region. The amide proton (N-H) would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Butoxy -CH₃ | ~0.95 | Triplet | 3H |

| Butoxy -CH₂- | ~1.45 | Sextet | 2H |

| Butoxy -CH₂- | ~1.75 | Quintet | 2H |

| Ar-O-CH₂- | ~3.95 | Triplet | 2H |

| Aromatic H | ~6.90 | Doublet | 2H |

| Aromatic H | ~7.40 | Doublet | 2H |

| Cyclohexyl H | ~1.20-2.20 | Multiplet | 11H |

| Amide N-H | ~7.80 | Broad Singlet | 1H |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals are expected for the butoxy chain carbons, the aromatic carbons, the cyclohexyl carbons, and the amide carbonyl carbon.

The four carbons of the butoxy group would appear in the aliphatic region. The six carbons of the aromatic ring would show four distinct signals due to the symmetry of the 1,4-disubstitution pattern. The cyclohexyl moiety would exhibit multiple signals in the upfield region. The amide carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Butoxy -CH₃ | ~14.0 |

| Butoxy -CH₂- | ~19.5 |

| Butoxy -CH₂- | ~31.5 |

| Ar-O-CH₂- | ~68.0 |

| Cyclohexyl Carbons | ~25.0 - 45.0 |

| Aromatic C (C-O) | ~155.0 |

| Aromatic C (C-N) | ~131.0 |

| Aromatic CH | ~115.0, ~122.0 |

| Amide C=O | ~175.0 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential.

A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the sequence of methylene groups in the butoxy chain and the coupling between the aromatic protons. An HSQC spectrum would establish the correlation between each proton and its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C=O bond, C-O bonds, and C-H bonds.

A prominent absorption band is anticipated for the N-H stretching vibration of the secondary amide. The C=O stretching vibration of the amide (Amide I band) would appear as a strong absorption. The C-N stretching and N-H bending vibrations (Amide II band) would also be observable. The aromatic and aliphatic C-H stretching vibrations would be seen at their characteristic frequencies, as would the C-O stretching of the ether linkage.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | ~3300 | Medium-Strong |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium |

| C-H Stretch (Aliphatic) | ~3000-2850 | Strong |

| C=O Stretch (Amide I) | ~1650 | Strong |

| N-H Bend (Amide II) | ~1550 | Medium |

| C=C Stretch (Aromatic) | ~1600, ~1500 | Medium |

| C-O Stretch (Ether) | ~1250 (asymmetric), ~1050 (symmetric) | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of this compound is C₁₇H₂₅NO₂. Its molecular weight would be approximately 275.39 g/mol . In a mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z 275.

The fragmentation of the molecule under electron ionization would likely proceed through several pathways. Common fragmentation would involve the cleavage of the amide bond, leading to the formation of a cyclohexylcarbonyl cation and a 4-butoxyaniline (B1265475) radical cation, or a cyclohexyl radical and an N-(4-butoxyphenyl)carboxamide cation. Further fragmentation of the butoxy side chain and the cyclohexyl ring would also be expected.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there are no published single-crystal X-ray diffraction data for this compound. A successful crystallographic analysis would reveal the conformation of the cyclohexyl ring (likely a chair conformation), the planarity of the amide group, and the orientation of the butoxy and cyclohexanecarboxamide (B73365) moieties relative to the phenyl ring. Furthermore, it would elucidate the intermolecular hydrogen bonding network, which is expected to be dominated by hydrogen bonds between the amide N-H donor and the carbonyl oxygen acceptor of neighboring molecules, forming chains or dimeric structures in the crystal lattice.

Crystal Packing and Intermolecular Interactions

The crystal packing of a molecule is dictated by its inherent structure and the non-covalent interactions it can form, such as hydrogen bonds, van der Waals forces, and π-π stacking. For this compound, the presence of an amide linkage is significant, as the N-H group can act as a hydrogen bond donor and the carbonyl oxygen (C=O) as a hydrogen bond acceptor.

Without experimental data from single-crystal X-ray diffraction, a definitive description of the unit cell, space group, and the complete network of intermolecular contacts for this compound remains speculative.

Conformational Analysis of the Cyclohexane (B81311) Ring and Amide Moiety

Cyclohexane Ring Conformation

The cyclohexane ring is not planar due to the sp³ hybridization of its carbon atoms, which prefer bond angles of approximately 109.5°. To alleviate angle and torsional strain, the ring adopts several non-planar conformations. The most stable and predominant conformation is the chair conformation , which is estimated to be adopted by over 99.9% of cyclohexane molecules in solution at room temperature. This conformation minimizes both angle strain, with C-C-C angles close to the ideal tetrahedral angle, and torsional strain, by having all C-H bonds on adjacent carbons in a staggered arrangement.

Other higher-energy conformations include the "boat," "twist-boat," and "half-chair" forms. The boat conformation suffers from steric hindrance between the two "flagpole" hydrogens and torsional strain from eclipsed bonds. The twist-boat is more stable than the boat but less stable than the chair. The half-chair is a high-energy transition state between the chair and twist-boat conformations.

For a substituted cyclohexane like this compound, the cyclohexane ring is expected to exist in a chair conformation. The N-(4-butoxyphenyl)carboxamide substituent is bulky and would preferentially occupy an equatorial position to minimize steric strain that would arise from 1,3-diaxial interactions if it were in an axial position. This has been observed in the crystal structure of the similar compound N-((4-methoxyphenyl)carbamothioyl)cyclohexanecarboxamide, where the cyclohexane ring adopts a chair conformation.

Amide Moiety Conformation

The amide group (-CO-NH-) has a significant degree of planar character due to resonance, which results in a partial double bond character for the C-N bond. This restricts rotation around the C-N bond. Secondary amides, such as the one in the target molecule, typically exist in a trans conformation, where the hydrogen on the nitrogen and the carbonyl oxygen are on opposite sides of the C-N bond. This arrangement is generally more stable than the cis conformation due to reduced steric hindrance.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of N-(4-butoxyphenyl)cyclohexanecarboxamide.

The electronic structure of a molecule is intrinsically linked to its reactivity and stability. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in this regard. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

For analogous N-aryl amide structures, DFT calculations have been employed to determine these parameters. For instance, studies on related acetamide derivatives provide a basis for understanding the electronic landscape of this compound. The HOMO is typically localized on the electron-rich butoxyphenyl ring, particularly involving the oxygen atom and the aromatic system, due to the electron-donating nature of the butoxy group. Conversely, the LUMO is often distributed over the cyclohexanecarboxamide (B73365) portion, including the carbonyl group, which acts as an electron-accepting region.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO nih.gov. Theoretical calculations on similar aromatic amide compounds have shown that the nature and position of substituents on the phenyl ring significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap.

Table 1: Calculated Quantum Chemical Parameters for an Analogous Compound (N-phenylacetamide)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -0.75 |

| Energy Gap (ΔE) | 5.50 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 0.75 |

| Global Hardness (η) | 2.75 |

| Global Softness (S) | 0.36 |

| Electronegativity (χ) | 3.50 |

| Electrophilicity Index (ω) | 2.23 |

Note: Data is illustrative and based on typical values for similar N-aryl amide structures calculated using DFT methods. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on the van der Waals surface of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen of the amide group, highlighting its role as a primary hydrogen bond acceptor. The oxygen atom of the butoxy group would also exhibit a region of negative potential. Conversely, the hydrogen atom attached to the amide nitrogen would be characterized by a strong positive potential (blue), indicating its function as a hydrogen bond donor. The aromatic and cyclohexyl hydrogen atoms would also show varying degrees of positive potential. This analysis is critical for understanding non-covalent interactions, which are fundamental to ligand-receptor binding chemrxiv.orgresearchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Sampling

This compound possesses considerable conformational flexibility due to several rotatable bonds, including those in the butoxy chain, the bond connecting the phenyl ring to the amide nitrogen, and the bond between the cyclohexyl ring and the carbonyl group. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of such molecules over time, providing insights into their dynamic behavior and preferred shapes in different environments (e.g., in solution) arxiv.orgfrontiersin.orgnih.gov.

MD simulations can reveal the most stable conformers and the energy barriers between them. For N-aryl amides, a key conformational feature is the torsion angle around the N-aryl bond, which determines the relative orientation of the phenyl ring and the amide plane. Studies on related compounds have shown that steric and electronic factors govern this orientation nih.gov. The flexible butoxy chain can adopt numerous conformations, which can be crucial for fitting into a binding pocket of a biological target. Similarly, the cyclohexyl ring typically exists in a stable chair conformation, but ring flipping is possible. By simulating the molecule's movement, MD can identify the most populated conformational states, which are likely the biologically relevant ones.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or a nucleic acid nih.govnih.gov. This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor recognition.

Table 2: Potential Intermolecular Interactions of this compound Moieties in a Receptor Binding Site

| Molecular Moiety | Potential Interaction Type | Interacting Receptor Residues (Examples) |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Amide C=O | Hydrogen Bond Acceptor | Arg, Lys, His, Amide backbone |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp |

| Butoxy Group | Hydrophobic, van der Waals | Leu, Ile, Val, Ala |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery mdpi.comnih.gov.

To develop a QSAR model for a series of this compound analogs, one would first need a dataset of compounds with experimentally determined biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, constitutional descriptors.

3D descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).

Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a mathematical equation that correlates a selection of these descriptors with the observed activity u-strasbg.fr.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D fields surrounding the molecules rsc.orgnih.govnih.govdrugdesign.org. In these approaches, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point. These field values are then used as descriptors to build a QSAR model. The resulting models generate contour maps that visualize regions where positive or negative steric bulk, or positive or negative electrostatic charge, is favorable or unfavorable for activity. For this compound and its analogs, such a model could highlight, for instance, that increased steric bulk in a specific region of the cyclohexyl ring enhances activity, or that a more electron-donating substituent on the phenyl ring is beneficial, providing a clear roadmap for the design of more potent compounds researchgate.netresearchgate.netnih.gov.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-phenylacetamide |

| N-(4-butoxyphenyl)acetamide |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Aspartic acid |

| Glutamic acid |

| Arginine |

| Lysine |

| Histidine |

| Leucine |

| Isoleucine |

| Valine |

| Alanine |

Pharmacophore Generation and Ligand Design

Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This approach is particularly valuable in the absence of a known receptor structure, as it allows for the design of new ligands based on the structures of known active compounds.

The process of pharmacophore generation for this compound would involve identifying key chemical features within its structure that are likely to be important for biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. This model would likely consist of the following features:

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group.

A Hydrogen Bond Donor (HBD): The N-H group of the amide linkage.

A Hydrophobic (HYD) region: The cyclohexyl ring.

An Aromatic Ring (AR): The phenyl ring.

A Hydrophobic (HYD) feature: The butoxy chain.

The spatial arrangement of these features is critical for biological activity. Computational software can be used to generate a 3D pharmacophore model that defines the precise distances and angles between these features. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to have similar biological activity.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature | Type | Location |

| 1 | Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen |

| 2 | Hydrogen Bond Donor (HBD) | Amide nitrogen |

| 3 | Hydrophobic (HYD) | Centroid of the cyclohexyl ring |

| 4 | Aromatic Ring (AR) | Centroid of the phenyl ring |

| 5 | Hydrophobic (HYD) | Terminal carbon of the butoxy chain |

The distances between these pharmacophoric features are a critical component of the model. While specific experimental data for this compound is not available, typical distances in similar bioactive molecules can be estimated to construct a hypothetical model.

Table 2: Estimated Distances for a Hypothetical Pharmacophore Model

| Feature 1 | Feature 2 | Estimated Distance (Å) |

| HBA | HBD | 2.5 - 3.5 |

| HBA | AR | 4.0 - 6.0 |

| HBD | HYD (cyclohexyl) | 3.0 - 5.0 |

| AR | HYD (butoxy) | 6.0 - 8.0 |

Ligand Design

Once a pharmacophore model is established, it serves as a blueprint for the design of new ligands. The goal of ligand design is to create novel molecules that retain the key pharmacophoric features while having improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles.

Starting with the this compound scaffold, medicinal chemists can introduce various modifications. For example, the cyclohexyl ring could be replaced with other cyclic or acyclic hydrophobic groups to explore the impact on activity. Similarly, the butoxy chain could be lengthened, shortened, or branched to probe the hydrophobic pocket of the target receptor. The substitution pattern on the phenyl ring can also be altered to introduce additional interactions or to modulate the electronic properties of the molecule.

The design of new ligands is an iterative process. Newly designed molecules are typically evaluated in silico for their fit to the pharmacophore model and their predicted binding affinity to the target receptor using techniques like molecular docking. Promising candidates are then synthesized and subjected to biological testing. The results of these tests provide valuable feedback that can be used to refine the pharmacophore model and guide the design of the next generation of compounds. This cycle of design, synthesis, and testing is a fundamental paradigm in modern drug discovery.

Pharmacological Modulatory Activities and Molecular Interactions

Target Identification and Binding Affinity Studies

Thorough database searches did not yield any studies that have identified specific biological targets for N-(4-butoxyphenyl)cyclohexanecarboxamide or reported its binding affinity for any receptor or enzyme.

Serotonin (B10506) 5-HT1A Receptor Modulatory Activity and Selectivity

There is no available data from radioligand binding assays or other experimental studies to characterize the affinity or selectivity of this compound for the serotonin 5-HT1A receptor. Research on other, structurally distinct compounds highlights the importance of the arylpiperazine motif in many high-affinity 5-HT1A ligands, a feature not present in this compound.

Rho-Associated Kinase (ROCK) Inhibition Profiling

No studies have been published that evaluate this compound as a potential inhibitor of Rho-associated kinase (ROCK). The existing literature on ROCK inhibitors focuses on different structural scaffolds, such as those based on isoquinoline (B145761) or pyrazole (B372694) cores.

Exploration of Other Potential Enzyme or Receptor Interactions

The scientific literature lacks any information regarding the screening of this compound against a broader panel of enzymes or receptors. Consequently, its broader pharmacological profile and potential off-target activities remain uncharacterized.

Mechanisms of Action at the Molecular Level

In the absence of identified biological targets, there is no research available on the molecular mechanisms through which this compound might exert a pharmacological effect.

Elucidation of Ligand-Receptor Binding Modes

No computational docking studies, crystallographic data, or other molecular modeling research have been published that would elucidate the binding mode of this compound with any biological target.

Functional Assays for Receptor Agonism/Antagonism or Enzyme Inhibition in Research Models

There are no reports of this compound being tested in functional assays to determine its potential as a receptor agonist or antagonist, or as an enzyme inhibitor in any research models.

Stereochemical Influence on Molecular Recognition and Activity

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the publicly available research concerning the specific pharmacological activities of the stereoisomers of this compound. While the principles of stereochemistry dictate that different isomers can have distinct biological effects, detailed studies elucidating these differences for this particular compound have not been published in accessible scientific literature.

The concept of stereospecificity is a fundamental principle in pharmacology. It is well-established that enantiomers and diastereomers of a chiral compound can exhibit widely different activities. One isomer may be a potent agonist, while another could be a weak agonist, an antagonist, or even inactive. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the various stereoisomers of a ligand.

In the context of this compound, the cyclohexane (B81311) ring can exist as cis and trans diastereomers, depending on the relative orientation of the substituents. These geometric isomers would present different shapes to a biological target, which could dramatically influence binding affinity and efficacy.

Although no direct research on this compound is available, studies on other molecules with similar structural motifs, such as other carboxamides, consistently demonstrate the critical role of stereochemistry. For instance, research on various classes of compounds, from synthetic opioids to cardiovascular drugs, has repeatedly shown that a single stereoisomer is often responsible for the desired therapeutic effect.

Detailed Research Findings

As of the latest available data, there are no specific research findings detailing the pharmacological profiles of the individual stereoisomers of this compound. Consequently, a data table comparing the binding affinities, efficacy, or in vivo effects of the cis and trans isomers, or any potential enantiomers, cannot be constructed. The synthesis and separation of these isomers, followed by their pharmacological evaluation, would be necessary to generate such data.

Preclinical in Vitro and in Vivo Investigations in Model Systems

In Vivo Biodistribution Studies in Animal Models

No research detailing the distribution and accumulation of N-(4-butoxyphenyl)cyclohexanecarboxamide in various organs and tissues of animal models is available.

Without access to proprietary research or unpublished data, any attempt to generate content for the requested sections would be purely speculative and would not meet the required standards of scientific accuracy.

Brain Uptake and Central Nervous System Penetration in Rodents

No studies detailing the brain uptake or central nervous system (CNS) penetration of this compound in rodent models have been published. Key metrics, such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu), which are critical for assessing a compound's potential to act on CNS targets, have not been determined for this specific molecule.

Tissue Distribution Analysis in Preclinical Species

Information regarding the distribution of this compound in various tissues and organs following administration in preclinical species is not available. Studies that would typically use techniques like radiolabeling or mass spectrometry to quantify the compound's presence in tissues such as the liver, kidneys, heart, and lungs have not been reported.

Elimination and Clearance in Animal Models

The metabolic fate and primary routes of elimination for this compound have not been characterized. There is no available data on its metabolic pathways, the identity of any major metabolites, or the rate and mechanisms of its clearance from the body in animal models.

Exploration of Phenomenological Effects in Non-Human Behavioral Models (Focus on Receptor Engagement)

Without foundational pharmacokinetic and distribution data, investigations into the specific phenomenological effects of this compound are also absent from the literature.

Assessment of Serotonergic Modulation in Rodent Behavior

There are no published studies assessing whether this compound engages with serotonergic pathways or elicits behavioral phenotypes in rodents that would be indicative of such modulation.

Rho Kinase Inhibition-Related Phenotypes in Cellular or Organ Models

The potential for this compound to act as a Rho kinase (ROCK) inhibitor has not been explored in publicly available research. Consequently, there are no reports on its effects in relevant cellular or organ models that would demonstrate ROCK-inhibition-related phenotypes.

Structure Activity Relationship Sar Studies and Analogue Development

Systematic Structural Variations and Their Impact on Biological Activity

The chemical scaffold of N-(4-butoxyphenyl)cyclohexanecarboxamide offers multiple points for structural modification. These include the butoxy-substituted phenyl ring (the N-aryl moiety), the central cyclohexanecarboxamide (B73365) core, and the alkyl chain of the butoxy group. Studies on analogous chemical series have provided significant insights into how alterations at these positions can profoundly influence biological outcomes.

The nature and substitution pattern of the N-aryl ring are pivotal for the biological activity of this class of compounds. The electronic and steric properties of the substituents on the phenyl ring can dictate the molecule's binding affinity and selectivity for its target.

Research on related N-aryl compounds has demonstrated that the substituent on the phenyl ring plays a crucial role in modulating biological activity. For instance, in a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, the presence and position of substituents like chloro and methoxy (B1213986) groups on the phenyl ring were shown to be significant. mdpi.com The synthesis of a N-(3-methoxyphenylcarbamothioyl)cyclohexanecarboxamide highlights the exploration of different alkoxy substituents on the aryl ring. mdpi.com While a direct comparative study between a butoxyphenyl and a methoxyphenyl substituent on the same N-cyclohexanecarboxamide core is not extensively documented in the provided literature for a specific biological target, general principles of SAR suggest that such a change would have a significant impact. The longer butoxy group, compared to a methoxy group, increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a protein target.

In a study of (4-alkoxyphenyl)glycinamides, which share the 4-alkoxyphenyl motif, the nature of the alkoxy group was a key determinant of agonist activity at the GPR88 receptor. nih.gov This suggests that variations in the alkoxy substituent on the phenyl ring of this compound would likely lead to significant changes in its biological profile.

The cyclohexane (B81311) ring typically adopts a stable chair conformation. nih.gov The orientation of the carboxamide group (axial versus equatorial) can influence the molecule's ability to fit into a binding site. While specific studies on the fluorination of the cyclohexane ring of this compound are not detailed in the provided search results, the introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. For example, the discovery of a fluorinated macrobicyclic antibiotic, BT-33, revealed that a fluorine atom can form a favorable van der Waals contact with the ribosomal target, enhancing potency. nih.gov By analogy, selective fluorination of the cyclohexane ring could lead to improved pharmacological properties for this compound analogues.

The stereochemistry of the cyclohexane ring, particularly if substituted, is also a critical factor. The relative orientation of substituents can dramatically affect biological activity, a principle that is fundamental to drug design.

The length and branching of the alkyl chain in the butoxy group are critical for optimizing the compound's interaction with its target, primarily by influencing its hydrophobicity and steric fit within a binding pocket.

Studies on related (4-alkoxyphenyl)glycinamides have systematically explored the impact of the alkyl chain on GPR88 agonist activity. nih.gov These studies provide a valuable model for understanding how similar modifications to the butoxy group of this compound might affect its biological function. The findings from this research indicated that potency was sensitive to the length of the alkyl chain, with a decrease in activity observed as the chain length was reduced from n-pentyl to n-propyl. nih.gov Furthermore, branched alkyl groups were found to be more potent than their linear counterparts. nih.gov

These observations suggest that the four-carbon chain of the butoxy group in this compound is likely a key contributor to its biological activity, and that both increasing and decreasing its length, as well as introducing branching, could modulate its potency and selectivity.

Design Principles for Enhanced Affinity and Selectivity

The design of analogues with improved affinity and selectivity is guided by the SAR data obtained from systematic structural modifications. Key principles for enhancing the pharmacological profile of this compound analogues can be inferred from studies on similar compounds.

For enhancing affinity, the optimization of hydrophobic interactions through modifications of the butoxy group is a promising strategy. As seen in related series, fine-tuning the length and branching of the alkyl chain can lead to a better fit within the hydrophobic pockets of a target protein. nih.gov The introduction of specific substituents on the N-aryl ring that can form additional hydrogen bonds or other favorable interactions with the target is another key design principle.

To improve selectivity, introducing structural features that exploit differences between the target and off-target proteins is crucial. This could involve modifying the cyclohexane ring to create a specific conformational constraint that is favored by the intended target but not by others. The strategic placement of substituents can also introduce steric hindrance that prevents binding to unintended targets.

Discovery and Characterization of Promising Analogues and Derivatives

The application of these design principles has led to the discovery of promising analogues in related chemical classes, which can serve as a guide for the development of novel this compound derivatives.

In the (4-alkoxyphenyl)glycinamide series, for example, the N-ethyl analogue emerged as a highly potent GPR88 agonist. nih.gov This highlights the importance of exploring substitutions on the amide nitrogen. The table below, adapted from studies on (4-alkoxyphenyl)glycinamides, illustrates how modifications to the alkoxy chain and the amide substituent can impact biological activity, in this case, agonist potency at the GPR88 receptor.

| Compound | N-Aryl Substituent | Amide Substituent | Biological Activity (EC50, nM) nih.gov |

|---|---|---|---|

| Analogue 1 | 4-n-propoxyphenyl | H | >1000 |

| Analogue 2 | 4-n-butoxyphenyl | H | 490 |

| Analogue 3 | 4-n-pentoxyphenyl | H | 295 |

| Analogue 4 | 4-(2-methylpentyl)phenyl | H | Potent (Specific value not provided) |

| Analogue 5 | 4-n-pentoxyphenyl | CH3 | Improved Potency |

| Analogue 6 | 4-n-pentoxyphenyl | C2H5 | 120 |

The characterization of such analogues typically involves a battery of in vitro and in vivo assays to determine their potency, selectivity, metabolic stability, and other pharmacokinetic properties. Promising candidates are then subjected to more extensive preclinical development.

Emerging Research Directions and Potential Applications in Chemical Biology

Development as Molecular Probes for Biological Systems

Molecular probes are essential tools for elucidating the roles of specific proteins and pathways in biological systems. The cyclohexanecarboxamide (B73365) core has been identified in potent and selective antagonists of the P2X7 receptor, an ion channel involved in inflammation and immune responses. For instance, related benzamide (B126) compounds have been developed to study the function of the P2X7 receptor. nih.gov Although direct research on N-(4-butoxyphenyl)cyclohexanecarboxamide as a molecular probe is not yet published, its structural similarity to known P2X7 antagonists suggests its potential to be developed into a selective probe for this or other related biological targets. Further synthesis and characterization would be necessary to determine its affinity, selectivity, and suitability for such applications.

Utility as Lead Compounds in Drug Discovery Research Pipelines (Pre-Clinical Stage)

The cyclohexanecarboxamide moiety is a feature in several compounds that have entered pre-clinical development for various diseases. A notable area of research is in the development of P2X7 receptor antagonists for inflammatory conditions. nih.gov The general structure of this compound, with its cyclohexyl ring, amide linker, and substituted phenyl group, aligns with the features of many molecules explored in this context. Structure-activity relationship (SAR) studies on related series of compounds have shown that modifications to the phenyl ring and the cyclohexyl group can significantly impact potency and pharmacokinetic properties. nih.gov The butoxy group on the phenyl ring of this compound represents one such modification that could be explored in future drug discovery efforts to optimize properties like cell permeability and metabolic stability.

Integration into Radioligand Design for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Research

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in-vivo imaging techniques that require specific radiolabeled molecules (radioligands) to visualize and quantify biological processes. The development of PET tracers for neuroinflammation targets, including the P2X7 receptor, is an active area of research. nih.gov For a compound like this compound to be considered for radioligand development, it would first need to demonstrate high affinity and selectivity for a specific target. Subsequently, methods for radiolabeling, typically with isotopes like carbon-11 (B1219553) or fluorine-18, would need to be developed. nih.gov The butoxyphenyl group could potentially be a site for introducing a radiolabel. While no such studies have been reported for this specific compound, the general strategy is a viable future direction for cyclohexanecarboxamide derivatives that exhibit promising pharmacological profiles. nih.gov

Potential for Novel Chemical Tool Development in Academic Laboratories

Chemical tools are crucial for basic research, enabling the dissection of complex biological pathways. Potent and selective inhibitors of enzymes or receptors are valuable tools for this purpose. Carboxamide derivatives have been explored as antiviral agents and for other biological activities, indicating the versatility of this chemical class. nih.gov Should this compound be found to possess a specific biological activity, it could be optimized as a chemical tool. For example, if it were found to inhibit a particular enzyme, it could be used in academic labs to study the downstream effects of that enzyme's inhibition. The development of such tools often involves synthesizing a library of related compounds to understand the structure-activity relationship and to develop highly selective molecules.

Future Perspectives in Cyclohexanecarboxamide Research

The research landscape for cyclohexanecarboxamide derivatives continues to expand, driven by the need for novel therapeutics and biological probes. Future research will likely focus on several key areas:

Exploration of New Biological Targets: While P2X7 is a prominent target, the cyclohexanecarboxamide scaffold will likely be tested against a wider range of biological targets to uncover new therapeutic opportunities.

Structure-Based Drug Design: As the structures of more potential targets are elucidated, computational methods and structure-based design will be employed to create more potent and selective cyclohexanecarboxamide-based ligands.

Improved Pharmacokinetic Properties: A significant focus of ongoing research is the optimization of drug-like properties, including solubility, metabolic stability, and oral bioavailability, to ensure that promising compounds can be translated into effective medicines.

Application in Diverse Therapeutic Areas: Beyond inflammation, the versatility of the cyclohexanecarboxamide scaffold may lead to its investigation in other areas such as oncology, infectious diseases, and neuroscience.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for N-(4-butoxyphenyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

- Methodology : Utilize copper-catalyzed alkylation of cyclohexanecarboxylic acid with 4-bromo-1-butoxybenzene under photoinduced conditions. Key parameters include:

- Catalyst: Cu(I) or Cu(II) salts (e.g., CuBr).

- Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile).

- Temperature: 60–80°C under UV/visible light.

- Purification: Column chromatography (hexane/ethyl acetate gradient) .

- Optimization : Vary equivalents of alkyl halide (2.0–3.0 mmol per 1.0 mmol acid) to improve yield. Monitor reaction progress via TLC and adjust irradiation time (typically 12–24 hrs) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

- Key Techniques :

- ¹H/¹³C NMR : Look for amide proton resonance at δ 5.0–5.5 ppm (d, J = 8–9 Hz) and cyclohexane carbons at δ 25–30 ppm. The butoxyphenyl group shows aromatic protons (δ 6.8–7.2 ppm) and OCH₂ signals (δ 3.8–4.0 ppm) .

- FT-IR : Confirm amide C=O stretch at ~1635 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion [M+H]⁺ matching calculated m/z (e.g., C₁₇H₂₅NO₂: 275.3 g/mol) .

Advanced Questions

Q. How can computational modeling predict the conformational dynamics of the cyclohexane ring in this compound?

- Methodology :

- Use DFT (B3LYP/6-311+G(d,p)) to analyze ring puckering via Cremer-Pople parameters (Q, θ, φ) .

- Compare energy barriers between chair, boat, and twist-boat conformers. Substituents like the butoxyphenyl group may bias the ring toward chair conformations due to steric effects .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- Cross-validate assays (e.g., 5-HT1A receptor binding vs. cytotoxicity) using standardized protocols .

- Control variables: Purity (>95% by HPLC), solvent (DMSO vs. saline), and cell line specificity (e.g., HEK293 vs. neuronal cells) .

Q. How do electronic effects of para-substituents on the phenyl ring influence the stability of N-(4-substituted phenyl)cyclohexanecarboxamides?

- Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.